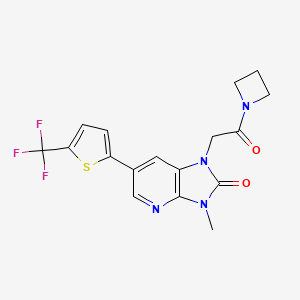
GluN2B receptor modulator-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GluN2B receptor modulator-1 is a selective negative allosteric modulator of the N-methyl-D-aspartate receptor (NMDAR), specifically targeting the GluN2B subunit. NMDARs are ionotropic glutamate receptors that play a crucial role in excitatory neurotransmission in the central nervous system. The GluN2B subunit is implicated in various neurological disorders, including epilepsy, ischemic brain damage, and neurodegenerative diseases such as Parkinson’s disease, Alzheimer’s disease, and amyotrophic lateral sclerosis .
Métodos De Preparación
The synthesis of GluN2B receptor modulator-1 involves several steps. One method includes the use of N,N-dimethyl-2-(1H-pyrrolo[3,2-b]pyridin-1-yl)acetamides as precursors. These compounds are labeled with carbon-11 using [11C]CH3I in good radiochemical yields, high radiochemical purity, and high molar activity
Análisis De Reacciones Químicas
GluN2B receptor modulator-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Aplicaciones Científicas De Investigación
GluN2B receptor modulator-1 has several scientific research applications:
Chemistry: It is used in the study of ionotropic glutamate receptors and their role in excitatory neurotransmission.
Biology: It helps in understanding the physiological functions of NMDARs, including learning, memory, and synaptic plasticity.
Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders such as epilepsy, Parkinson’s disease, Alzheimer’s disease, and amyotrophic lateral sclerosis.
Mecanismo De Acción
GluN2B receptor modulator-1 exerts its effects by binding to the GluN2B subunit of NMDARs. This binding inhibits the receptor’s activity, reducing excitatory neurotransmission. The molecular targets include the GluN2B subunit and associated binding sites, such as polyamine and zinc ion-binding sites. The pathways involved include the modulation of calcium ion permeability and excitatory synaptic transmission .
Comparación Con Compuestos Similares
GluN2B receptor modulator-1 is unique in its selective targeting of the GluN2B subunit. Similar compounds include:
Ifenprodil: A well-known GluN2B antagonist with a different binding mechanism.
Ro 25-6981: Another selective GluN2B antagonist with distinct pharmacological properties.
CP-101,606: A GluN2B antagonist used in clinical trials for treating depression and other neurological disorders.
This compound stands out due to its high selectivity and potential for use in PET imaging, making it a valuable tool in both research and clinical settings.
Propiedades
Fórmula molecular |
C17H15F3N4O2S |
|---|---|
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
1-[2-(azetidin-1-yl)-2-oxoethyl]-3-methyl-6-[5-(trifluoromethyl)thiophen-2-yl]imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C17H15F3N4O2S/c1-22-15-11(24(16(22)26)9-14(25)23-5-2-6-23)7-10(8-21-15)12-3-4-13(27-12)17(18,19)20/h3-4,7-8H,2,5-6,9H2,1H3 |
Clave InChI |
VBYDZMQKWHOANY-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=N2)C3=CC=C(S3)C(F)(F)F)N(C1=O)CC(=O)N4CCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


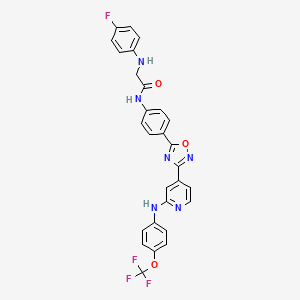
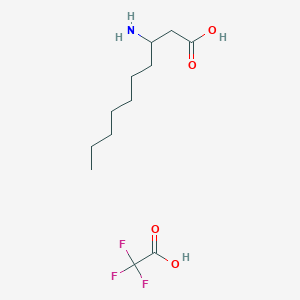
![3-[(7S)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7-methyl-6,8-dioxoisochromen-3-yl]prop-2-enoic acid](/img/structure/B12429643.png)
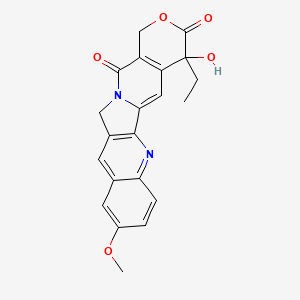
![2,3,5,6-Tetradeuterio-4-(7,7,10,10-tetramethyl-8,9-dihydronaphtho[2,3-b][1,5]benzothiazepin-12-yl)benzoic acid](/img/structure/B12429653.png)
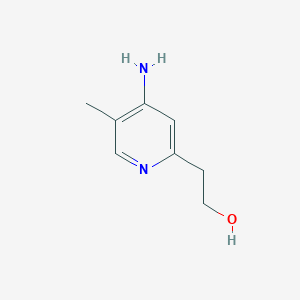
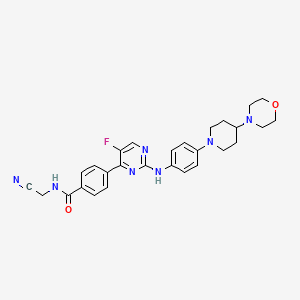
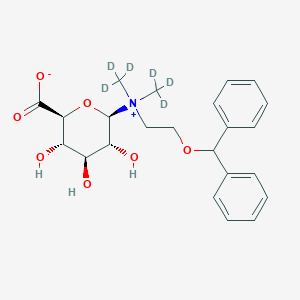
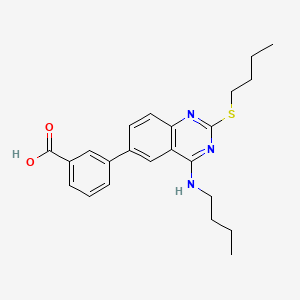
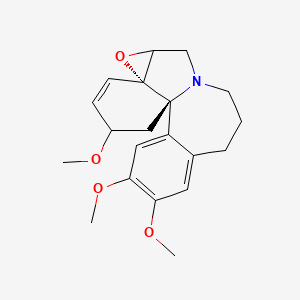
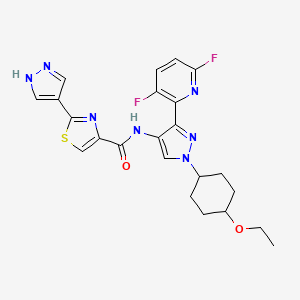

![2-amino-2-(hydroxymethyl)propane-1,3-diol;[(3S)-3-methyloxiran-2-yl]phosphonic acid](/img/structure/B12429697.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B12429704.png)
